({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE
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Overview
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, a bromofuran moiety, and an aminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the bromofuran carboxylate and the introduction of the trifluoromethylbenzylamino group. Common synthetic routes may involve:
Formation of Bromofuran Carboxylate: This can be achieved through bromination of furan followed by carboxylation.
Introduction of Trifluoromethylbenzylamino Group: This step may involve the reaction of 2-(trifluoromethyl)benzylamine with an appropriate ester or acid chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups present.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies:
Chemical Synthesis: As an intermediate in organic synthesis, it can be used to create more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromofuran moiety may contribute to its overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE imparts unique reactivity compared to its halogenated analogs
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEQUSNEWMIMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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